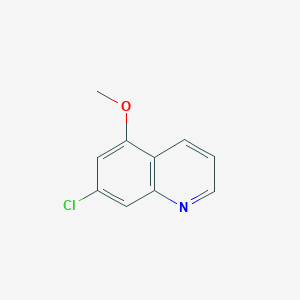

7-Chloro-5-methoxyquinoline

説明

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Research

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of chemical biology and medicinal chemistry. nih.govorientjchem.org Its unique structural features and diverse pharmacological activities have established it as a "privileged scaffold," meaning it can bind to a variety of biological targets with high affinity. nih.govbohrium.com This versatility has led to the development of numerous quinoline-based compounds with a wide array of therapeutic applications, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory agents. nih.govorientjchem.orgnih.gov The rigid, planar nature of the quinoline ring system, combined with its ability to participate in various non-covalent interactions, makes it an ideal framework for designing molecules that can effectively interact with biological macromolecules. orientjchem.orgresearchgate.net Consequently, quinoline and its derivatives continue to be a major focus of contemporary chemical research, with ongoing efforts to discover new and improved therapeutic agents. bohrium.comnih.gov

Overview of Substituted Quinolines as Research Targets

The pharmacological profile of the quinoline scaffold can be extensively modified through the introduction of various substituents at different positions on the ring system. orientjchem.org This ability to create a diverse library of substituted quinolines is a key reason for their prominence as research targets. nih.govbohrium.com The nature, position, and number of these substituents can profoundly influence the compound's physicochemical properties, such as solubility and bioavailability, as well as its biological activity and target selectivity. orientjchem.org For instance, the introduction of specific functional groups can enhance a compound's potency, modulate its mechanism of action, or reduce its toxicity. orientjchem.orgnih.gov Researchers have explored a vast chemical space by synthesizing and evaluating quinolines with a wide range of substituents, including halogens, alkyl, alkoxy, amino, and nitro groups, among others. nih.govnih.govtandfonline.com This has led to the identification of numerous substituted quinolines with promising therapeutic potential across various disease areas. nih.govnih.gov

Contextualizing 7-Chloro-5-methoxyquinoline within Quinoline Research Paradigms

7-Chloro-5-methoxyquinoline is a specific substituted quinoline that embodies the principles of quinoline-based drug discovery. The presence of a chlorine atom at the 7-position and a methoxy (B1213986) group at the 5-position significantly influences its electronic properties and potential biological interactions. The 7-chloro substituent is a common feature in many biologically active quinolines, often enhancing their efficacy. future-science.comnih.gov The 5-methoxy group can also play a crucial role in modulating the compound's activity. mdpi.commdpi.com While research on 7-Chloro-5-methoxyquinoline itself is not as extensive as for some other quinoline derivatives, it serves as a valuable intermediate and building block in the synthesis of more complex molecules with potential therapeutic applications. google.com Its structural motifs are found in compounds investigated for a range of activities, highlighting its relevance within the broader paradigm of quinoline research. nih.govmdpi.com

特性

IUPAC Name |

7-chloro-5-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-10-6-7(11)5-9-8(10)3-2-4-12-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRBMFOVGRWCTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=CC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations for 7 Chloro 5 Methoxyquinoline and Analogous Structures

Foundational Synthetic Approaches to the Quinoline (B57606) Core

The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the synthesis of numerous biologically active compounds. Over the years, several named reactions have been developed for its construction, each with its own mechanistic nuances and synthetic utility.

Skraup Synthesis and Mechanistic Pathways

The Skraup synthesis is a classic and versatile method for preparing quinolines by reacting an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). future-science.commdpi.com The reaction can be highly exothermic and is often moderated by the addition of ferrous sulfate (B86663). mdpi.com

The mechanism of the Skraup reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein. mdpi.com This is followed by a 1,4-addition of the aniline to the acrolein. The resulting β-anilinopropionaldehyde then undergoes cyclization under the acidic conditions, followed by dehydration and oxidation to yield the quinoline ring system. nih.gov The nitrobenzene used in the reaction not only acts as an oxidizing agent but is also reduced to aniline, which can then participate in the reaction. mdpi.commdpi.com

Combes Synthesis and Enamine-Mediated Cyclization

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone. acs.org The reaction proceeds by the formation of an enamine intermediate from the aniline and one of the carbonyl groups of the β-diketone. acs.orgacgpubs.org

Subsequent protonation of the remaining ketone and cyclization via an intramolecular electrophilic attack on the activated aromatic ring leads to a dihydroquinoline intermediate. acs.org Dehydration of this intermediate then furnishes the final substituted quinoline product. acs.org The choice of acid catalyst, which can include sulfuric acid or polyphosphoric acid, is crucial for the success of the cyclization step. acs.org

Pfitzinger Reaction for 2,3-Disubstituted Quinoline-4-carboxylic Acids

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a method for synthesizing 2,3-disubstituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a strong base. acs.orggoogle.com

The mechanism involves the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. google.com This is followed by condensation of the aniline moiety with the carbonyl compound to form an imine, which can tautomerize to an enamine. google.com An intramolecular aldol-type condensation then occurs, followed by dehydration to yield the quinoline-4-carboxylic acid. acs.orggoogle.com This method is particularly useful for accessing quinolines with substitution at the 2 and 3 positions. acs.org

Friedlander Condensation Strategies

The Friedländer synthesis is a straightforward and widely used method for producing polysubstituted quinolines. google.comnih.gov It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. google.comnih.gov The reaction can be catalyzed by acids, bases, or even proceed under neutral conditions with heating. rsc.org

The mechanism initiates with the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the quinoline derivative. The versatility of the Friedländer synthesis lies in the wide range of commercially available starting materials, allowing for the preparation of a diverse library of substituted quinolines. google.com

Gould-Jacobs Reaction for Hydroxyquinoline Derivatives

The Gould-Jacobs reaction is a key method for the synthesis of 4-hydroxyquinoline (B1666331) derivatives. chemicalbook.comresearchgate.net The reaction commences with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. acs.orgchemicalbook.com

This initial step forms an anilidomethylenemalonic ester. chemicalbook.com Upon heating, a 6-electron cyclization occurs, leading to the formation of a 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in its 4-oxo tautomeric form. chemicalbook.comresearchgate.net Saponification of the ester group to a carboxylic acid, followed by decarboxylation, yields the 4-hydroxyquinoline. chemicalbook.comresearchgate.net This reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. researchgate.net

Targeted Synthesis of Chloro- and Methoxyquinoline Derivatives

The introduction of chloro and methoxy (B1213986) substituents onto the quinoline ring can significantly modulate the chemical and biological properties of the resulting molecule. The synthesis of specifically substituted derivatives like 7-Chloro-5-methoxyquinoline requires a strategic combination of quinoline-forming reactions and subsequent functional group manipulations.

A plausible synthetic route to 7-Chloro-5-methoxyquinoline can be envisioned starting from appropriately substituted anilines. For instance, the cyclization of 2-bromo-5-methoxyaniline (B1269708) with malonic acid in the presence of phosphorus oxychloride (POCl₃) can yield 8-bromo-2,4-dichloro-5-methoxyquinoline. mdpi.comnih.gov The bromine at the 8-position can then be removed using n-butyllithium (n-BuLi) and methanol (B129727) to afford 2,4-dichloro-5-methoxyquinoline. mdpi.comnih.gov Subsequent selective removal of the chloro group at the 2-position could be achieved, although specific conditions for this transformation are not detailed in the provided results. Another approach involves the use of 4-chloro-7-methoxyquinoline (B1631688) as a precursor, which can be synthesized and then further functionalized.

The synthesis of various chloro- and methoxy-substituted quinoline derivatives has been reported through different methodologies. For example, a series of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamides were synthesized by reacting 4-chloro-7-methoxyquinoline with various sulfa drugs. Similarly, a library of functionalized 7-chloroquinolines was prepared through magnesiation followed by reaction with different electrophiles.

Below are data tables summarizing the synthesis of some chloro- and methoxyquinoline derivatives.

Table 1: Synthesis of Chloroquinoline Derivatives

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 4,7-Dichloroquinoline | Sulfonamides, p-dodecylbenzenesulfonic acid, ethanol | Sulfonamide-tethered quinolines | Not specified | future-science.com |

| 7-Chloroquinolines | Mixed lithium-magnesium reagents, electrophiles | Functionalized 7-chloroquinolines | Not specified | |

| 1-Methylquinolin-2(1H)-one | Trichloroisocyanuric acid, triphenylphosphine | 2-Chloroquinoline | 82% | |

| 4-Hydroxy-7-methoxyquinoline-6-formamide | Thionyl chloride, diisopropylethylamine, tetrahydrofuran | 4-Chloro-7-methoxyquinoline-6-amide | 89% | google.com |

Table 2: Synthesis of Methoxyquinoline Derivatives

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 2-Bromo-5-methoxyaniline | Malonic acid, POCl₃ | 8-Bromo-2,4-dichloro-5-methoxyquinoline | 90% | mdpi.comnih.gov |

| 8-Bromo-2,4-dichloro-5-methoxyquinoline | n-BuLi, THF, CH₃OH | 2,4-Dichloro-5-methoxyquinoline | 92% | mdpi.comnih.gov |

| 4-Chloro-7-methoxyquinoline | Sulfonamide derivatives, DMF | 4-((7-Methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamide | Not specified | |

| 2-Chloro-3-formyl-7-methoxyquinoline | NaBH₄, CH₃OH | 3-(Hydroxymethyl)-2-chloro-7-methoxyquinoline | Not specified |

Strategies for Introducing Chloro and Methoxy Moieties at Specific Positions

The introduction of chloro and methoxy groups at specific positions on the quinoline ring system requires carefully chosen synthetic routes. These methods often involve a sequence of reactions to achieve the desired regioselectivity.

Halogenation and Methoxylation Reactions

Direct halogenation of the quinoline ring can be challenging due to the deactivating effect of the nitrogen atom, which makes the pyridine ring less susceptible to electrophilic attack than the benzene ring. researchgate.net Electrophilic substitution reactions on quinoline typically occur at positions 5 and 8. uop.edu.pk For instance, direct chlorination of quinoline often requires harsh conditions and may lead to a mixture of products.

A more controlled approach involves the use of N-halosuccinimides (NCS, NBS, NIS) which can provide selective halogenation under milder, metal-free conditions. rsc.org Copper-catalyzed C-H halogenation has also emerged as a powerful tool, where a directing group can guide the halogen to a specific position. beilstein-journals.org

Methoxylation can be achieved through several methods. One common approach is the O-methylation of a corresponding hydroxyquinoline derivative using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base. nih.gov For example, 8-methoxyquinoline (B1362559) can be synthesized from 8-hydroxyquinoline (B1678124). nih.gov

Nucleophilic Aromatic Substitution on Quinoline Halides

Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing substituents onto the quinoline ring, particularly at the 2- and 4-positions which are activated towards nucleophilic attack. researchgate.netscribd.comnumberanalytics.com The presence of an electron-withdrawing group and a good leaving group, such as a halide, facilitates this reaction. numberanalytics.com

For the synthesis of methoxy-substituted quinolines, a chloroquinoline can be reacted with a methoxide (B1231860) source. The reactivity of heteroaryl halides in SNAr reactions is dependent on the electronic nature of the heteroarene and the position of the halogen. acs.org For instance, the synthesis of 4-amino-substituted quinolines can be achieved by reacting a 4-chloroquinoline (B167314) with an appropriate amine. scirp.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Couplings)

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is a versatile method for creating substituted quinolines. thieme-connect.com

These reactions offer a broad substrate scope and functional group tolerance, allowing for the introduction of various substituents onto the quinoline core. organic-chemistry.orgthieme-connect.com For example, a chloroquinoline can be coupled with a boronic acid to form a new C-C bond. The presence of halogens in the product is also advantageous for further synthetic modifications via cross-coupling reactions. rsc.org

Nitration and Reduction Approaches for Amination Precursors

The introduction of an amino group, which can be a precursor to other functionalities, is often achieved through the nitration of the quinoline ring followed by reduction of the nitro group. nih.gov Nitration of quinoline with a mixture of nitric and sulfuric acid typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk The position of nitration can be influenced by the reaction conditions and the presence of other substituents on the quinoline ring. researchgate.netnih.gov

Once the nitro group is in the desired position, it can be readily reduced to an amino group using various reducing agents, such as stannous chloride (SnCl2). nih.gov This two-step process provides a reliable route to aminoquinolines, which can then be further functionalized.

Synthesis of Related Chloro- and Methoxyquinoline Intermediates

The synthesis of specific chloro- and methoxyquinoline isomers often serves as a crucial step in the total synthesis of more complex molecules.

Preparation of 4-Chloro-7-methoxyquinoline

A common method for the synthesis of 4-chloro-7-methoxyquinoline involves the treatment of 7-methoxyquinolin-4(1H)-one with a chlorinating agent like phosphorus oxychloride (POCl3). chemicalbook.com The reaction proceeds by heating the mixture, followed by careful workup to isolate the desired product. chemicalbook.com The starting 7-methoxyquinolin-4(1H)-one can be prepared through various cyclization strategies.

Another approach involves a multi-step synthesis starting from 4-amino-2-methoxybenzamide, which undergoes a nucleophilic substitution and subsequent chlorination to yield 4-chloro-7-methoxyquinoline-6-carboxamide, a related derivative. google.com

Derivatization of 8-Methoxyquinoline and 8-Hydroxyquinoline Analogs

The functionalization of 8-hydroxyquinoline and its methoxy-protected counterpart, 8-methoxyquinoline, serves as a versatile platform for creating a diverse array of derivatives. A common strategy involves the methylation of the hydroxyl group of 8-hydroxyquinoline to form 8-methoxyquinoline, which can then undergo sulfonation to produce key intermediates like 8-methoxyquinoline-5-sulfonyl chloride. This intermediate is stable and reacts efficiently with various amines to form sulfonamides. The initial methylation step is crucial as it protects the reactive hydroxyl group, preventing unwanted side reactions during subsequent derivatization steps.

The resulting sulfonamide derivatives of 8-hydroxyquinoline have been investigated for their biological activities. For instance, reaction with propargylamine (B41283) can yield specific 8-hydroxyquinoline-5-sulfonamide derivatives. Furthermore, the 8-hydroxyl group, in conjunction with the quinoline nitrogen, provides chelating properties, which are often integral to the biological activity of these compounds. Modifications at this position, such as methylation to 8-methoxyquinoline, can influence this activity. ufrgs.br For example, 5-chloro-7-iodo-8-methoxyquinoline, a derivative of clioquinol, demonstrates the impact of such modifications on antimicrobial properties. ufrgs.br The derivatization of 8-hydroxyquinoline has also led to the synthesis of compounds with cytoprotective activities. nih.gov

| Starting Material | Reagents | Product | Significance |

| 8-Hydroxyquinoline | Sodium hydride, DMF, Chlorosulfonic acid, Amines | 8-Methoxyquinoline-5-sulfonamide derivatives | Creation of biologically active sulfonamides |

| 8-Hydroxyquinoline | Propargylamine, TEA | 8-Hydroxyquinoline-5-sulfonamide derivative | Synthesis of specific sulfonamide derivatives |

| Clioquinol | Methyl iodide | 5-Chloro-7-iodo-8-methoxyquinoline | Modification of antimicrobial properties ufrgs.br |

Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde

A significant method for the synthesis of 2-chloro-3-formylquinolines, including 2-chloro-6-methoxyquinoline-3-carbaldehyde, is the Vilsmeier-Haack reaction. This reaction utilizes a formylating agent, typically generated from the reaction of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). rsc.orgiucr.org For the synthesis of 2-chloro-6-methoxyquinoline-3-carbaldehyde, N-(4-anisyl)acetamide is treated with a Vilsmeier-Haack adduct prepared from phosphorus oxytrichloride and DMF. The mixture is heated, and upon workup, the desired product is obtained. iucr.orgnih.gov

This versatile intermediate, 2-chloro-6-methoxyquinoline-3-carbaldehyde, serves as a building block for more complex heterocyclic systems. For example, it can undergo condensation reactions with various amines and hydrazines to form Schiff bases. rsc.orgorientjchem.org Further intramolecular cyclization of these Schiff bases can lead to fused ring systems like pyrazolo[3,4-b]quinolines. rsc.org The aldehyde group can also be oxidized to a carboxylic acid, yielding 2-chloro-6-methoxyquinoline-3-carboxylic acid, another important synthetic precursor. tandfonline.com

| Reactant | Reagents | Product | Key Reaction Type |

| N-(4-anisyl)acetamide | POCl₃, DMF | 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Vilsmeier-Haack reaction iucr.orgnih.gov |

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Phenyl hydrazine, Nitrobenzene, Pyridine | 6-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline | Condensation and intramolecular cyclization rsc.org |

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | AgNO₃, NaOH | 2-Chloro-6-methoxyquinoline-3-carboxylic acid | Oxidation tandfonline.com |

Generation of 7-Methoxy-pyrrolo[1,2-a]quinolines from 6-Methoxyquinoline (B18371)

The synthesis of 7-methoxy-pyrrolo[1,2-a]quinolines can be achieved through a 1,3-dipolar cycloaddition reaction. This process involves the in situ generation of a quinolinium N-ylide from 6-methoxyquinoline. researchgate.net A common approach is a one-pot, three-component reaction where 6-methoxyquinoline reacts with a substituted 2-bromoacetophenone (B140003) and an acetylenic dipolarophile, such as ethyl propiolate or 3-butyn-2-one. The reaction is often carried out in a solvent like propene oxide, which also acts as a scavenger for the hydrogen bromide generated during the reaction. researchgate.net This method provides an efficient route to various substituted 7-methoxy-pyrrolo[1,2-a]quinolines in moderate yields. researchgate.net

In some instances, a stepwise approach is necessary. This involves the pre-synthesis of the quinolinium salt, which is then converted to the pyrrolo[1,2-a]quinoline (B3350903) in a subsequent step by generating the N-ylide in the presence of a base and the dipolarophile. researchgate.net The specific reagents and conditions can be tailored to produce a variety of derivatives with different substituents on the pyrrolo ring.

| Reactants | Reaction Type | Product |

| 6-Methoxyquinoline, 2-bromoacetophenones, Ethyl propiolate | One-pot, three-component 1,3-dipolar cycloaddition | 7-Methoxy-pyrrolo[1,2-a]quinolines researchgate.net |

| 6-Methoxyquinoline, 2-bromoacetophenones, 3-Butyn-2-one | One-pot, three-component 1,3-dipolar cycloaddition | 3-Acetyl-7-methoxy-pyrrolo[1,2-a]quinolines researchgate.net |

Advanced Reaction Mechanisms in Quinoline Functionalization

The functionalization of the quinoline ring system is a dynamic area of research, with significant efforts focused on understanding and controlling the mechanisms of these transformations.

Detailed Mechanistic Insights into Functional Group Introduction

The introduction of functional groups onto the quinoline scaffold can proceed through various mechanistic pathways. For instance, the electrophilic activation of amides with reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) can generate highly reactive intermediates that lead to the formation of substituted quinolines. researchgate.net Another powerful strategy is the transition-metal-catalyzed C-H bond functionalization, which allows for the direct introduction of substituents. acs.org However, controlling the regioselectivity of C-H activation in quinolines, which possess multiple reactive sites, remains a significant challenge. acs.orgrsc.org

Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating the mechanisms of these reactions. For example, in the iridium-catalyzed amidation of quinoline N-oxide, DFT studies have shown that the reaction proceeds through C-H activation, denitrogenation, amido insertion, and protodemetalation. The regioselectivity of the amidation is determined by the relative stability of the amido insertion intermediates. acs.org Similarly, the mechanism for the cobalt-catalyzed olefination of quinoline-N-oxides is proposed to involve C-H cobaltation, alkyne insertion, and subsequent protodemetalation. rsc.org

Role of Catalysis in Quinoline Synthesis (e.g., Bronsted Acid, Copper, Palladium)

Catalysis plays a pivotal role in modern quinoline synthesis, offering milder reaction conditions and greater efficiency compared to classical methods.

Brønsted acids , such as p-toluenesulfonic acid, are effective catalysts for the Friedländer synthesis of quinolines, which involves the condensation of 2-aminoaryl ketones with α-methylene carbonyl compounds. nih.govtandfonline.com They are also used in the metal- and solvent-free synthesis of quinolines from N-alkyl anilines and alkynes or alkenes, promoting cyclization under oxidative conditions. rsc.org In the enantioselective reduction of quinolines, chiral Brønsted acids can catalyze a cascade transfer hydrogenation, providing access to optically active tetrahydroquinolines. dicp.ac.cn The mechanism of Brønsted acid catalysis in quinoline reduction is believed to involve the protonation of quinoline, making it more susceptible to hydride attack. acs.org

Copper catalysts have emerged as an economical and less toxic alternative to precious metals for quinoline synthesis. researchgate.net Copper-catalyzed annulation reactions are powerful methods for constructing the quinoline ring. researchgate.net For example, copper can catalyze domino reactions of enaminones with 2-halobenzaldehydes, involving an aldol (B89426) reaction, C-N bond formation, and elimination. rsc.org Copper-catalyzed tandem reactions, such as Knoevenagel condensation followed by amination and intramolecular cyclization, also provide efficient routes to functionalized quinolines. rsc.org Furthermore, copper catalysis is employed in the synthesis of N-fused quinolines through a C(sp³)–H activation-radical addition–cyclization cascade. acs.org

Palladium catalysts are widely used for various quinoline functionalizations and syntheses. Palladium-catalyzed dehydrogenative coupling offers an efficient way to construct the quinoline scaffold through intramolecular C-H alkenylation. nih.gov Palladium is also instrumental in tandem reactions, such as amination followed by cyclization, to form quinolones. nih.gov The synthesis of quinolines from aryl allyl alcohols and anilines can be achieved through palladium-catalyzed oxidative cyclization. rsc.org Additionally, palladium-catalyzed reactions involving isocyanide insertion and C(sp²)-H functionalization provide novel routes to quinoline derivatives. rsc.org

| Catalyst Type | Example Reaction | Mechanistic Role |

| Brønsted Acid | Friedländer synthesis | Promotes condensation and cyclodehydration nih.govtandfonline.com |

| Brønsted Acid | Enantioselective reduction of quinolines | Activates quinoline by protonation for hydride attack dicp.ac.cnacs.org |

| Copper | Domino reaction of enaminones and 2-halobenzaldehydes | Catalyzes aldol reaction and C-N bond formation rsc.org |

| Copper | Synthesis of N-fused quinolines | Initiates C(sp³)–H activation and facilitates cyclization acs.org |

| Palladium | Dehydrogenative coupling | Catalyzes intramolecular C-H alkenylation nih.gov |

| Palladium | Oxidative cyclization of aryl allyl alcohols and anilines | Facilitates the formation of the quinoline ring system rsc.org |

Chemoselectivity and Regioselectivity in Quinoline Transformations

Achieving high chemoselectivity and regioselectivity is a critical aspect of quinoline chemistry. The presence of multiple reactive sites on the quinoline ring necessitates precise control over reaction conditions and catalyst choice. researchgate.netorganic-chemistry.org

Chemoselectivity is crucial when multiple functional groups are present. For example, in the deoxygenation of N-heterocyclic N-oxides, the judicious selection of a photocatalyst can allow for the chemoselective removal of the oxygen atom from a quinoline N-oxide in the presence of a pyridine N-oxide. organic-chemistry.org

Regioselectivity , the control of which position on the quinoline ring reacts, is a major focus of research. For instance, in the functionalization of quinoline N-oxides, different catalytic systems can direct arylation to either the C2 or C8 position. mdpi.com The choice of directing groups on the quinoline substrate can also significantly influence the regiochemical outcome of C-H activation reactions. rsc.org Ligand control in metal-catalyzed reactions is another powerful tool for dictating regioselectivity. In the manganese-catalyzed hydroboration of quinolines, the use of different pincer ligands can lead to either 1,2- or 1,4-hydroboration products with high selectivity. chinesechemsoc.org Similarly, in the dearomative hydroboration of quinolines, the phosphine (B1218219) ligand on the boron reagent controls the regioselectivity of boron addition. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Quinoline (B57606) Ring Systems

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of a related compound, 4-chloro-8-methoxyquinoline-2(1H)-one, has been analyzed both experimentally and through quantum chemical calculations. researchgate.net The vibrational frequencies are assigned based on the potential energy distribution. researchgate.net For quinoline derivatives in general, characteristic bands can be observed. researchgate.net For instance, C-H stretching vibrations in the aromatic ring typically appear in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the quinoline ring system are expected in the 1600-1450 cm⁻¹ range. The presence of the methoxy (B1213986) group would be indicated by C-H stretching vibrations around 2950-2850 cm⁻¹ and a characteristic C-O stretching band. The C-Cl stretching vibration is typically observed in the lower frequency region of the spectrum.

A detailed analysis of the FT-IR spectrum allows for the confirmation of these key functional groups within the 7-Chloro-5-methoxyquinoline structure. The interpretation often involves comparing experimental spectra with those calculated using computational methods like Density Functional Theory (DFT) for a more accurate assignment of vibrational modes. researchgate.netnih.gov

Table 1: Characteristic FT-IR Vibrational Frequencies for Substituted Quinolines

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Methoxy C-H | Stretching | 2950-2850 |

| C=C/C=N (Ring) | Stretching | 1600-1450 |

| C-O (Methoxy) | Stretching | 1250-1000 |

| C-Cl | Stretching | 800-600 |

Note: The exact positions of the peaks can be influenced by the specific substitution pattern on the quinoline ring.

Raman Spectroscopy for Characteristic Vibrational Bands

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The analysis of Raman spectra of quinoline derivatives, supported by DFT calculations, has enabled the unambiguous characterization of their main vibrational bands. researchgate.net For halogenated quinolines, such as 4,7-dichloroquinoline, a characteristic band for the C-Cl stretching mode has been identified. researchgate.net Similarly, in the Raman spectrum of 7-Chloro-5-methoxyquinoline, a strong band corresponding to the C-Cl vibration is expected. The quinoline ring vibrations will also give rise to characteristic Raman signals. The symmetric stretching of the C-O bond in the methoxy group is also anticipated to be Raman active.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR Assignments and Chemical Shift Analysis

The ¹H NMR spectrum of 7-Chloro-5-methoxyquinoline reveals distinct signals for each proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. Protons on the aromatic quinoline ring typically resonate in the downfield region (δ 7.0-9.0 ppm). libretexts.org The protons H-2, H-3, and H-4 of the pyridine (B92270) ring and H-6 and H-8 of the benzene (B151609) ring will exhibit characteristic chemical shifts and coupling patterns. The methoxy group protons will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. The specific chemical shifts are influenced by the positions of the chloro and methoxy substituents. For example, in a related compound, 4-chloro-7-methoxyquinoline (B1631688), the methoxy group protons appear at a specific chemical shift. semanticscholar.org

Table 2: Predicted ¹H NMR Chemical Shift Ranges for 7-Chloro-5-methoxyquinoline

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~8.5-8.8 | Doublet |

| H-3 | ~7.2-7.5 | Doublet of doublets |

| H-4 | ~8.6-8.9 | Doublet |

| H-6 | ~7.0-7.3 | Doublet |

| H-8 | ~7.5-7.8 | Doublet |

| -OCH₃ | ~3.9-4.1 | Singlet |

Note: These are predicted ranges and actual values may vary. The coupling constants (J-values) between adjacent protons provide further structural information.

Carbon-13 (¹³C) NMR Characterization and Structural Confirmation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in 7-Chloro-5-methoxyquinoline will give a distinct signal. The carbon atoms of the quinoline ring will resonate in the aromatic region (δ 110-160 ppm). The carbon attached to the chlorine atom (C-7) and the carbon attached to the methoxy group (C-5) will have their chemical shifts significantly influenced by these substituents. The methoxy carbon will appear at a characteristic upfield position (δ 55-60 ppm). The chemical shifts for the carbon atoms in quinoline derivatives have been extensively studied. researchgate.net For instance, in a study of 4-chloro-7-methoxyquinoline, the two methoxy carbons in a related derivative showed signals around 55-56 ppm. semanticscholar.org

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for 7-Chloro-5-methoxyquinoline

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150-152 |

| C-3 | ~121-123 |

| C-4 | ~148-150 |

| C-4a | ~140-142 |

| C-5 | ~155-157 |

| C-6 | ~110-112 |

| C-7 | ~135-137 |

| C-8 | ~118-120 |

| C-8a | ~145-147 |

| -OCH₃ | ~56-58 |

Note: These are predicted ranges and actual values can be confirmed through experimental data and comparison with related structures.

Advanced NMR Techniques (e.g., COSY, HETCOR, DEPT) for Full Structural Confirmation

To unequivocally assign all proton and carbon signals and confirm the connectivity within the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment establishes correlations between protons that are coupled to each other. This would confirm the connectivity between H-2 and H-3, H-3 and H-4, and H-6 and H-8 (if coupling exists).

HETCOR (Heteronuclear Correlation) or HMQC/HSQC: These experiments correlate proton signals with the carbon signals to which they are directly attached. This allows for the unambiguous assignment of each carbon atom that bears a proton.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. This would confirm the presence of the methoxy group (CH₃) and the various CH groups on the quinoline ring.

The application of these advanced NMR techniques provides a complete and unambiguous structural elucidation of 7-Chloro-5-methoxyquinoline, leaving no doubt as to the arrangement of atoms within the molecule. escholarship.orgipb.pt

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the ultraviolet-visible range, is a powerful technique for investigating the electronic structure of molecules containing chromophores. The quinoline ring system, being an aromatic heterocycle, possesses a rich electronic spectrum characterized by π → π* and n → π* transitions.

The UV-Vis spectrum of a quinoline derivative is influenced by the nature and position of its substituents. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For aromatic systems like quinoline, the most prominent absorptions are typically due to π → π* transitions, which are generally of high intensity. nih.gov The presence of non-bonding electrons on the nitrogen and oxygen atoms also allows for n → π* transitions, which are typically weaker. nih.gov

The introduction of a chlorine atom (a chromophore) and a methoxy group (an auxochrome) to the quinoline core in 7-Chloro-5-methoxyquinoline is expected to cause shifts in the absorption maxima (λmax) compared to the parent quinoline molecule. A methoxy group, being an electron-donating group, typically induces a bathochromic (red) shift, moving the absorption to longer wavelengths. The chlorine atom's effect can be more complex, involving both inductive and resonance effects.

Table 1: Illustrative UV-Vis Spectral Data for a Substituted Quinoline

| Transition Type | Expected λmax (nm) | Description |

| π → π | ~280-330 | High-intensity absorption characteristic of the quinoline aromatic system. |

| n → π | >330 | Low-intensity absorption, often appearing as a shoulder on the main π → π* band. |

Note: The values in this table are illustrative and represent typical ranges for substituted quinolines. Actual experimental values for 7-Chloro-5-methoxyquinoline would require specific measurement.

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HR-MS) is a highly accurate method for determining the elemental formula of a compound. researchgate.net Unlike standard mass spectrometry, HR-MS can measure mass-to-charge ratios to a very high degree of precision (typically to four or five decimal places). researchgate.net This accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For 7-Chloro-5-methoxyquinoline (C10H8ClNO), HR-MS would be used to confirm its molecular formula by comparing the experimentally measured exact mass of the molecular ion ([M]+ or a protonated species like [M+H]+) with the theoretically calculated mass. The presence of chlorine is particularly notable, as its isotopic pattern (35Cl and 37Cl in an approximate 3:1 ratio) would result in a characteristic M and M+2 peak pattern, further corroborating the structure.

While specific HR-MS data for 7-Chloro-5-methoxyquinoline has not been reported in the reviewed literature, the theoretical exact mass can be calculated with high precision. Experimental verification via an HR-MS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, would provide definitive confirmation of the compound's elemental composition. future-science.comresearchgate.net

Table 2: Theoretical vs. Illustrative Experimental HR-MS Data for 7-Chloro-5-methoxyquinoline

| Species | Theoretical Exact Mass (Da) | Illustrative Found Mass (Da) |

| [M+H]+ for C10H935ClNO+ | 194.0373 | 194.0371 |

| [M+H]+ for C10H937ClNO+ | 196.0343 | 196.0340 |

Note: The "Illustrative Found Mass" values are hypothetical and serve to demonstrate the high accuracy of HR-MS measurements. Actual data would be obtained from experimental analysis.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing detailed insights into the electronic nature of molecules.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. A primary application of DFT is geometry optimization, which determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. This optimized geometry is crucial for calculating various electronic properties. For instance, studies on related compounds like 6-chloroquinoline (B1265530) have utilized DFT, often with the B3LYP functional and a 6-311++G(d,p) basis set, to predict molecular structures and understand the electronic influence of substituents on the quinoline (B57606) core.

Table 1: Illustrative DFT-Calculated Properties for a Quinoline Derivative This data is representative of typical results for quinoline derivatives and not specific to 7-Chloro-5-methoxyquinoline.

| Parameter | Illustrative Calculated Value |

|---|---|

| Total Energy (Hartree) | -835.123 |

| Dipole Moment (Debye) | 2.45 |

| C-Cl Bond Length (Å) | 1.75 |

| C-O Bond Length (Å) | 1.36 |

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach within DFT for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus, the GIAO method can generate theoretical ¹H and ¹³C NMR spectra. These theoretical spectra are instrumental in the structural elucidation of newly synthesized compounds by allowing for a direct comparison with experimental data. This method has been effectively applied to various quinoline derivatives, such as 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, to aid in the assignment of NMR signals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of molecular stability; a smaller gap generally implies higher reactivity. The energies of these orbitals are used to compute global reactivity descriptors like chemical potential, hardness, and electrophilicity. For many quinoline derivatives, HOMO-LUMO analysis has been used to rationalize their reactivity patterns and potential as reactants in various chemical transformations.

Table 2: Illustrative Frontier Molecular Orbital Data for a Quinoline Derivative This data is representative of typical results for quinoline derivatives and not specific to 7-Chloro-5-methoxyquinoline.

| Parameter | Illustrative Energy (eV) |

|---|---|

| EHOMO | -6.8 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 5.3 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution on the surface of a molecule, providing critical information about its reactive behavior.

MEP maps use a color spectrum to indicate regions of differing electrostatic potential. Red areas correspond to negative potential (electron-rich) and are indicative of nucleophilic sites, prone to attack by electrophiles. Blue areas represent positive potential (electron-poor) and are electrophilic sites, susceptible to nucleophilic attack. Green and yellow regions are of intermediate, near-neutral potential. For quinoline derivatives, the nitrogen atom is typically a site of negative potential, while hydrogen atoms attached to the aromatic system are regions of positive potential. These maps are invaluable for predicting non-covalent interactions and the most probable sites for chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for developing mathematical models that correlate the structural or molecular properties of compounds with their biological activities. nih.govdergipark.org.tr These models are instrumental in predicting the activity of new compounds and optimizing lead structures. dergipark.org.tr

While specific QSAR models exclusively for 7-Chloro-5-methoxyquinoline are not extensively documented in publicly available literature, the principles of QSAR are broadly applied to quinoline derivatives to predict their therapeutic potential against various diseases, including cancer and tuberculosis. nih.govscholarsresearchlibrary.com For a compound like 7-Chloro-5-methoxyquinoline, a QSAR model would involve the calculation of various molecular descriptors. These descriptors fall into several categories, including electronic (e.g., polarizability, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP).

The polarizability of a molecule influences its non-covalent interactions, which are critical for ligand-receptor binding. LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a key indicator of a molecule's hydrophobicity and affects its absorption, distribution, metabolism, and excretion (ADME) properties. wisdomlib.orgeijppr.com By establishing a statistical relationship between these descriptors and a measured biological activity (such as inhibitory concentration, IC50), a predictive QSAR model can be constructed. For instance, studies on other quinoline derivatives have successfully used descriptors to build models that predict their activity as inhibitors of enzymes or their anti-proliferative effects. allsubjectjournal.comnih.gov

Below is a hypothetical table of calculated molecular descriptors for 7-Chloro-5-methoxyquinoline that would be used in a QSAR study.

| Molecular Descriptor | Predicted Value | Significance in QSAR |

| Molecular Weight | 193.62 g/mol | Influences size and diffusion properties. |

| logP | 2.8 - 3.2 | Indicates lipophilicity and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 22.1 Ų | Relates to hydrogen bonding potential and permeability. |

| Number of Hydrogen Bond Donors | 0 | Affects binding interactions. |

| Number of Hydrogen Bond Acceptors | 2 | Affects binding interactions. |

| Molar Refractivity | 52.0 - 54.0 cm³ | Relates to polarizability and dispersion forces. |

| Polarizability | ~19 - 21 ų | Influences non-covalent binding interactions. |

Note: The values in this table are estimates based on computational predictions for the structure of 7-Chloro-5-methoxyquinoline and are intended for illustrative purposes.

Molecular Dynamics Simulations and Excited State Phenomena

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a detailed view of conformational changes and intermolecular interactions. nih.govmdpi.com

Non-adiabatic molecular dynamics (NAMD) is a specialized simulation technique used to study processes involving electronically excited states, where the Born-Oppenheimer approximation breaks down. rsc.orgmdpi.com These methods are essential for understanding photochemical reactions, such as fluorescence, phosphorescence, and radiationless decay. rsc.org For aromatic heterocycles like quinoline derivatives, NAMD can elucidate the pathways of de-excitation after absorption of UV light. While specific NAMD studies on 7-Chloro-5-methoxyquinoline are not readily found, the general methodology would involve simulating the trajectory of the molecule after electronic excitation to map out the potential energy surfaces and identify conical intersections where transitions between electronic states are most likely to occur. This is crucial for designing molecules with specific photophysical properties, for example, for use as fluorescent probes or photosensitizers.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wisdomlib.orgdovepress.com It is widely used in drug design to predict how a small molecule ligand, such as 7-Chloro-5-methoxyquinoline, might interact with a biological target, typically a protein or nucleic acid.

Quinoline derivatives have been investigated as inhibitors of various enzymes, including HIV-1 integrase, a key enzyme in the lifecycle of the HIV virus. nih.govmdpi.com Molecular docking studies can predict the binding mode of 7-Chloro-5-methoxyquinoline within the active site of HIV-1 integrase. The goal is to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme. nih.govnih.gov These interactions are crucial for the inhibitory activity of the compound. For example, the quinoline nitrogen can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-stacking interactions with aromatic residues in the active site. The chloro and methoxy (B1213986) groups would also influence the binding affinity and specificity.

A hypothetical docking result for 7-Chloro-5-methoxyquinoline with HIV-1 integrase might reveal interactions with key catalytic residues like Asp64, Asp116, and Glu152, which are known to coordinate with metal ions essential for the enzyme's function. nih.govmdpi.com

| Parameter | Predicted Value | Interpretation |

| Binding Affinity (ΔG) | -7.0 to -9.0 kcal/mol | A strong negative value suggests stable binding to the target. |

| Key Interacting Residues | Asp64, Asp116, Tyr143, Pro145, Glu152 | Identifies the specific amino acids involved in the binding. |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, π-cation interactions | Describes the nature of the forces holding the ligand in the active site. |

Note: This table presents hypothetical data from a simulated docking experiment.

In Silico ADME Prediction for Drug-Likeness Assessment

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the "drug-likeness" of a compound. eijppr.commdpi.com These predictions help to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. researchgate.netf1000research.com

For 7-Chloro-5-methoxyquinoline, various computational tools can predict its ADME properties. These predictions are often based on established rules like Lipinski's Rule of Five, which provides a general guideline for oral bioavailability. researchgate.net

| ADME Property | Predicted Outcome | Implication for Drug-Likeness |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeation | Moderate to High | May cross into the central nervous system. |

| CYP450 Inhibition | Potential inhibitor of certain isoforms (e.g., CYP2D6, CYP3A4) | Could lead to drug-drug interactions. |

| Aqueous Solubility | Low to Moderate | May require formulation strategies to improve solubility. |

| Plasma Protein Binding | High | Affects the free concentration of the drug available to act on its target. |

| Lipinski's Rule of Five | 0 violations | Good predicted oral bioavailability. |

Note: These are generalized predictions for a molecule with the structure of 7-Chloro-5-methoxyquinoline, based on standard in silico models. researchgate.netmdpi.com

Influence of Chloro and Methoxy Substitutions on Biological Activity Profiles

The presence and position of both chloro and methoxy groups on the quinoline ring are critical determinants of a compound's biological efficacy. SAR studies have consistently demonstrated that these substitutions can significantly modulate the pharmacological properties of quinoline derivatives.

Positional Impact of Methoxy Groups on Activity (e.g., 5-methoxy, 7-methoxy)

The location of the methoxy group on the quinoline nucleus is a crucial factor influencing the biological activity of these compounds. Research has shown that the positioning of this group can dramatically alter a molecule's therapeutic potential.

For instance, in the context of antimalarial activity, a 7-methoxy quinolone was found to be more than ten times as active as its 5-methoxy counterpart. nih.gov This highlights the critical role of the methoxy group's position in determining the compound's effectiveness. Similarly, in the pursuit of antimitotic agents, the presence of a 7-methoxy group, in conjunction with a 5-hydroxyl group, was deemed essential for activity. nih.govacs.org

Conversely, in the development of Enhancer of Zeste Homologue 2 (EZH2) inhibitors, a methoxy group at the C-5 position of the quinoline nucleus has been identified as a key structural feature for a new class of these inhibitors. researchgate.netnih.gov This was exemplified by the discovery of 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine, which exhibited an IC50 value of 1.2 μM against EZH2. nih.govmdpi.com The initial lead compound in this series, N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine, showed a much lower potency with an IC50 value of 28 μM, underscoring the importance of further structural optimization. mdpi.com

The influence of methoxy group positioning extends to other biological activities as well. For example, studies on quinoline derivatives have shown that a 6-methoxyquinoline (B18371) compound was less potent than a 6-methylquinoline (B44275) compound, suggesting that the methyl group is better tolerated at this position. mdpi.com In another study, the presence of a 7-methoxy group on the quinoline nucleus of a derivative showed selective antiproliferative activity against several human tumor cell lines. sci-hub.se

The following table summarizes the differential impact of methoxy group positioning on the biological activity of quinoline derivatives based on various studies.

| Compound Class | 5-Methoxy Activity | 7-Methoxy Activity | Other Positional Effects | Reference |

| Antimalarial Quinolones | Less active | >10x more active than 5-methoxy | - | nih.gov |

| Antimitotic 2-phenyl-4-quinolones | - | Essential for activity (with 5-OH) | - | nih.govacs.org |

| EZH2 Inhibitors | Key structural feature for activity | - | - | researchgate.netnih.govmdpi.com |

| General Quinoline Derivatives | - | Showed selective antiproliferative activity | 6-methoxy less potent than 6-methyl | mdpi.comsci-hub.se |

Role of Chlorine at Position 7 in Modulating Bioactivity

The chlorine atom at position 7 of the quinoline ring is a well-established modulator of bioactivity, often enhancing the therapeutic potential of the parent compound. rsc.org This has been observed across a range of biological activities, from anticancer to antimalarial and anti-inflammatory effects.

In the realm of anticancer research, 7-chloroquinolinehydrazones have emerged as a particularly active class of compounds, demonstrating significant cytotoxic potential against a broad panel of 60 cancer cell lines. nih.gov The importance of the 7-chloro substituent was starkly highlighted by the fact that a non-chlorinated quinoline hydrazone derivative was inactive. nih.gov However, it is noteworthy that in some instances, 7-chloro substitution on the quinoline ring has been reported to decrease cytotoxic activity. researchgate.net

The anti-inflammatory properties of quinoline derivatives are also influenced by the 7-chloro group. For example, 7-chloro-4-phenylsulfonyl quinoline exhibited good anti-inflammatory potential in animal models. rsc.org

Furthermore, in the context of antitubercular agents, the presence of a chlorine atom at the C7 position, along with increased lipophilicity, was identified as a significant feature for biological activity. psu.edu The classic isosteric replacement of an amino group with an alkoxy group in 7-chloro-4-substituted quinolines generally produced derivatives with similar potency but an improved cytotoxic profile. psu.edu

The following table provides an overview of the role of the chlorine atom at position 7 in modulating the bioactivity of quinoline derivatives.

| Compound Class | Effect of 7-Chloro Substitution | Reference |

| Quinolinehydrazones | Essential for anticancer activity; non-chlorinated analog was inactive. | nih.gov |

| General Quinoline Derivatives | Generally enhances bioactivity, but can sometimes decrease cytotoxicity. | rsc.orgresearchgate.net |

| 4-Phenylsulfonyl Quinoline | Conferred good anti-inflammatory potential. | rsc.org |

| 4-Substituted Quinolines | Significant for antitubercular activity. | psu.edu |

Mechanistic Investigations of Biological Activities

Understanding the molecular mechanisms by which 7-Chloro-5-methoxyquinoline and related compounds exert their biological effects is crucial for their development as therapeutic agents. In vitro studies have focused on their interactions with specific enzymes that are key players in various disease pathologies.

Enzyme Inhibition Studies (e.g., EZH2, NQO1, Matrix Metalloproteinases)

Research has shown that quinoline derivatives can inhibit a range of enzymes, including EZH2, NAD(P)H:quinone oxidoreductase 1 (NQO1), and matrix metalloproteinases (MMPs), which are implicated in cancer and other diseases.

The Enhancer of Zeste Homologue 2 (EZH2) is a histone methyltransferase that is often overexpressed in various cancers, making it an attractive therapeutic target. researchgate.net A series of quinoline derivatives has been synthesized and evaluated as EZH2 inhibitors, with SAR studies revealing key structural features for potent inhibition. nih.govmdpi.com

A significant finding was the identification of the 5-methoxy group on the quinoline nucleus as a crucial element for EZH2 inhibitory activity. researchgate.net The lead compound, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine, demonstrated an IC50 value of 1.2 μM against EZH2. nih.govmdpi.com This compound represents a novel scaffold for EZH2 inhibitors and serves as a promising lead for further optimization. nih.govmdpi.com The initial hit compound, which also contained the 5-methoxyquinoline (B23529) core but with a different substitution pattern, was significantly less potent, highlighting the importance of the specific combination of substituents for effective EZH2 inhibition. mdpi.com

The following table presents data on the EZH2 inhibitory activity of key quinoline derivatives.

| Compound | Structure | EZH2 IC50 (μM) | Reference |

| 5k | 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine | 1.2 | nih.govmdpi.com |

| 1 | N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine | 28 | mdpi.com |

NAD(P)H:quinone oxidoreductase 1 (NQO1) is an enzyme that can be overexpressed in certain cancer cells. nih.gov It catalyzes the two-electron reduction of quinones, a process that can lead to the generation of reactive oxygen species and subsequent cell death. nih.gov This makes NQO1 a target for bioreductive anticancer drugs.

Studies on hybrids of 1,4-quinone with quinoline have shown that these compounds can act as suitable substrates for NQO1, with their enzymatic conversion rates often exceeding that of the known NQO1 substrate, streptonigrin. nih.gov The cytotoxic activity of these hybrids was found to increase in cell lines with higher NQO1 protein levels. nih.gov Molecular docking studies have been employed to investigate the likely interactions between these quinoline-quinone hybrids and the NQO1 protein. nih.gov

Similarly, research on 6,7-dichloro-5,8-quinolinedione derivatives has demonstrated that they are good substrates for the NQO1 enzyme. mdpi.com The rate of enzymatic conversion was dependent on the type of substituent at the C2 position of the 5,8-quinolinedione (B78156) scaffold. mdpi.comresearchgate.net

The following table summarizes the NQO1 enzymatic conversion rates for selected quinolinequinone derivatives.

| Compound | Description | Enzymatic Conversion Rate (μmol NADPH/μmol NQO1/min) | Reference |

| 11a | 5,8-Quinolinedione derivative | ~1450 | nih.gov |

| Streptonigrin (ST) | Reference NQO1 substrate | 725 | nih.gov |

| 1 | 6,7-Dichloro-5,8-quinolinedione | 872 | mdpi.com |

| 2 | 6,7-Dichloro-2-methyl-5,8-quinolinedione | 890 | mdpi.com |

Interference with Cellular Processes

In non-clinical and in vitro settings, the 7-chloro-5-methoxyquinoline scaffold is a key component in various molecules investigated for their potential to interfere with fundamental cellular processes in cancer cells. Research has focused on its role in derivatives that modulate the cytoskeleton, control cell division, and inhibit cell motility and the formation of new blood vessels.

Modulation of Tubulin Polymerization

The quinoline ring system, particularly when substituted, is a recognized scaffold in the design of agents that target tubulin, a critical protein for cell structure and division. Derivatives of quinoline have been shown to inhibit tubulin polymerization, a mechanism that can lead to cell cycle arrest and apoptosis. arabjchem.orgtandfonline.com This action is often achieved by binding to the colchicine (B1669291) site on tubulin, preventing the formation of microtubules. tandfonline.comnih.govmdpi.com

For instance, a compound identified as 2-chloro-5-methoxyquinoline (B1599733) linked with m-nitroaniline demonstrated tubulin polymerization inhibitory activity with an IC₅₀ value of 0.229 µM in colon cancer studies. arabjchem.org While this is an isomer of the primary subject, it highlights the potential of the chloro-methoxyquinoline core in this mechanistic class. The development of potent tubulin inhibitors is a significant area of anticancer research, with several quinoline-based compounds showing promise due to their high cytotoxicity against various cancer cell lines. nih.govfrontiersin.org Structure-activity relationship (SAR) studies have revealed that specific substitutions on the quinoline ring are crucial for potent activity. tandfonline.com

| Compound Class | Specific Example | Target | Potency (IC₅₀) | Reference |

| Chloro-methoxyquinoline derivative | 2-chloro-5-methoxyquinoline and m-nitroaniline | Tubulin Polymerization | 0.229 µM | arabjchem.org |

| 7-Aryl-pyrroloquinolinones | Compound 31 (7-phenyl-3-ethyl) | Tubulin Polymerization | Nanomolar GI₅₀ | nih.gov |

| Quinoline-based hybrids | Compound 21 | Tubulin Polymerization | 9.11 nM | tandfonline.com |

| Quinoline-based hybrids | Compound 32 | Tubulin Polymerization | 10.5 nM | tandfonline.com |

Induction of Cell Cycle Arrest and Apoptosis Pathways (e.g., p53/Bax-dependent)

The tumor suppressor protein p53 plays a crucial role in preventing cancer by inducing cell cycle arrest or apoptosis (programmed cell death) in response to cellular stress, such as DNA damage. nih.govmdpi.com Activation of p53 can lead to the transcription of target genes like p21, which enforces cell cycle arrest, and Bax, which promotes apoptosis. nih.govmdpi.comresearchgate.net

Quinoline derivatives have been shown to engage these pathways. Chloroquine (B1663885) (CQ) and hydroxychloroquine (B89500) (HCQ), which share the 7-chloroquinoline (B30040) core, are known to induce apoptosis in numerous human cancer cells. researchgate.net The activation of p53 is a key mechanism through which some quinoline compounds exert their anticancer effects. researchgate.net For example, certain quinoline-5-sulfonamide (B3425427) derivatives have been associated with the upregulation of p53 and p21 proteins, leading to cell cycle arrest at the G1/S phase. While not all quinoline derivatives operate through a p53-dependent mechanism, the ability to activate this pathway is a significant finding in the study of their anticancer potential. oncotarget.com The loss of p53-mediated functions can promote genomic instability, making compounds that can reactivate or bypass this pathway valuable subjects of research. oncotarget.com

Inhibition of Cell Migration and Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, often driven by signaling pathways like Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR). researchgate.netnih.gov Several inhibitors targeting these pathways incorporate the 7-methoxyquinoline (B23528) structure.

Lenvatinib, a multi-kinase inhibitor containing a 4-phenoxy-7-methoxyquinoline moiety, effectively targets VEGFR1-3, Fibroblast Growth Factor Receptors (FGFR1-4), and Platelet-Derived Growth Factor Receptor α (PDGFRα). nih.gov It has demonstrated significant anti-angiogenesis activity by inhibiting the proliferation and tube formation of human umbilical vein endothelial cells (HUVECs) both in vitro and in vivo. nih.gov This inhibition of angiogenesis is a key part of its broad antitumor activity. nih.govnih.gov

Furthermore, other quinoline derivatives have been shown to inhibit the migration of cancer cells, a crucial step in metastasis. frontiersin.orgnih.gov For example, a novel quinoline-isatin hybrid, compound 7, demonstrated the ability to prevent wound healing and migration in Caco-2 cancer cells in a scratch assay. nih.gov This effect is often linked to the disruption of the cellular machinery required for cell movement, which can include the modulation of tubulin dynamics. frontiersin.org

Antibacterial and Antifungal Activity Mechanisms

Beyond anticancer research, derivatives of 7-chloro-5-methoxyquinoline have been explored for their antimicrobial properties. The mechanisms of action in this context often involve direct damage to microbial cells.

Disrupting Cell Membrane Integrity (e.g., Protein Leakage)

A key antibacterial mechanism for certain quinoline derivatives is the disruption of the bacterial cell membrane. nih.gov Damage to the membrane compromises its integrity, leading to the leakage of essential intracellular components, such as proteins and ions, which ultimately results in cell death. nih.govnajah.edu

In one study, a novel sulfonamide derivative synthesized from 4-chloro-7-methoxyquinoline (B1631688) was investigated for its effect on the membrane integrity of Escherichia coli. nih.govnih.gov The study measured the leakage of cellular proteins from the bacterial cells after treatment. The results showed a significant increase in protein leakage, indicating that the compound caused damage to the cell membrane. nih.govresearchgate.net After treatment with the compound at a concentration of 1.0 mg/mL, the amount of cellular protein discharged from E. coli was 180.25 µg/mL, confirming that the compound creates pores in the cell membrane. nih.govresearchgate.net This mechanism helps to explain the compound's observed antibacterial effects. nih.gov

Anti-Biofilm Properties and Adhesion Strength Modulation

Bacterial biofilms are communities of microorganisms attached to a surface, which are notoriously resistant to conventional antibiotics. researchgate.net Compounds that can inhibit biofilm formation or disrupt existing biofilms are of significant therapeutic interest.

The same 4-((7-methoxyquinolin-4-yl)amino)benzenesulfonamide derivative mentioned previously also demonstrated potent anti-biofilm activity against pathogenic microbes isolated from urinary tract infections. nih.govnih.gov The study assessed the compound's ability to interfere with biofilm formation by modulating the adhesion strength of the bacteria to surfaces. The results indicated a high percentage of biofilm extension inhibition. nih.gov

| Pathogen | Biofilm Inhibition (%) at 10.0 µg/mL | Reference |

| Escherichia coli | 94.60% | nih.gov |

| Pseudomonas aeruginosa | 91.74% | nih.gov |

| Cryptococcus neoformans | 98.03% | nih.gov |

This ability to prevent biofilm formation, coupled with its direct bactericidal action through membrane disruption, highlights the multifaceted antimicrobial potential of this class of quinoline derivatives. nih.gov

General Antimicrobial Effects Against Gram-Positive and Gram-Negative Bacteria, and Fungi

The antimicrobial potential of 7-chloro-5-methoxyquinoline and its derivatives has been a subject of significant research interest. Studies have revealed a broad spectrum of activity against various pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi. smolecule.comnih.govresearchgate.net The core structure of quinoline itself is known to possess antimicrobial properties, often by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription. nih.gov

Derivatives of 7-chloro-5-methoxyquinoline have demonstrated notable efficacy. For instance, a series of sulfonamide derivatives synthesized from 4-chloro-7-methoxyquinoline exhibited antimicrobial activity against both bacterial and fungal strains. nih.govresearchgate.net One particular derivative showed significant potency against Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MIC) of 7.812 µg/mL and 31.125 µg/mL, respectively. nih.gov Another study highlighted that certain 7-chloroquinoline derivatives displayed good activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Streptococcus pyogenes. researchgate.net

The introduction of different functional groups to the 7-chloro-5-methoxyquinoline scaffold plays a crucial role in modulating its antimicrobial and antifungal activities. For example, the presence of a chlorine atom at the 7-position is considered to enhance antimicrobial efficacy. smolecule.com Hybrid molecules, such as quinolino-benzoxaboroles, have also been synthesized to leverage the properties of different pharmacophores, showing activity against various pathogens. scirp.org

While some derivatives show broad-spectrum activity, the level of efficacy can vary significantly depending on the specific substitutions and the target microorganism. For instance, in one study, while some derivatives were active against E. coli, their inhibitory activity against the Gram-positive bacterium Bacillus subtilis was found to be minimal. scirp.org This highlights the importance of specific structural features in determining the antimicrobial spectrum and potency of these compounds. smolecule.comnih.gov

Fungal pathogens are also susceptible to certain 7-chloro-5-methoxyquinoline derivatives. Research has shown activity against Candida albicans and Candida neoformans, indicating the potential for developing antifungal agents based on this chemical scaffold. nih.govnih.gov

Table 1: Antimicrobial Activity of 7-Chloro-5-methoxyquinoline Derivatives

| Derivative Type | Target Microorganism | Activity (MIC/Inhibition Zone) |

| Sulfonamide Derivative | Escherichia coli | MIC: 7.812 µg/mL |

| Sulfonamide Derivative | Candida albicans | MIC: 31.125 µg/mL |

| 7-Chloro-2-methoxyquinoline-3-carbaldehyde | Streptococcus pyogenes | Inhibition zone: 11.00 ± 0.02 mm |

| 2,7-dichloroquinoline-3-carbonitrile | Staphylococcus aureus | Inhibition zone: 11.00 ± 0.03 mm |

| 2,7-dichloroquinoline-3-carbonitrile | Pseudomonas aeruginosa | Inhibition zone: 11.00 ± 0.03 mm |

Antimalarial Activity and Mechanisms Against Plasmodium falciparum

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine being a prominent example. future-science.comnih.gov Consequently, 7-chloro-5-methoxyquinoline has served as a valuable scaffold for the development of novel antimalarial agents targeting Plasmodium falciparum, the most lethal species of malaria parasite. future-science.comnih.gov The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. nih.govuct.ac.za The parasite digests hemoglobin, releasing toxic heme, which it detoxifies by polymerizing it into insoluble hemozoin. nih.govuct.ac.za Quinolines are thought to interfere with this process, leading to the accumulation of toxic heme and subsequent parasite death. nih.govuct.ac.za

Research has demonstrated that hybrid compounds incorporating the 7-chloroquinoline moiety exhibit significant in vitro antimalarial activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. future-science.commdpi.com For example, a series of 7-chloroquinoline-sulfonamide hybrids showed promising activity, with some compounds displaying IC₅₀ values in the low micromolar range against the 3D7 strain. future-science.com

The structural modifications of the 7-chloro-5-methoxyquinoline skeleton are critical for antimalarial potency. The presence of the 7-chloro group is often considered crucial for activity. nih.gov Furthermore, the nature of the side chain attached to the quinoline ring significantly influences the drug's efficacy and its ability to overcome resistance. mdpi.com The development of hybrid molecules, which combine the 7-chloroquinoline scaffold with other pharmacologically active moieties like triazoles, has been a successful strategy to enhance antimalarial activity and potentially evade resistance mechanisms. future-science.comresearchgate.net These hybrid compounds may have multiple modes of action, making it more difficult for the parasite to develop resistance. future-science.com

Table 2: Antimalarial Activity of 7-Chloroquinoline Hybrids Against P. falciparum (3D7 Strain)

| Compound Type | IC₅₀ (µM) |

| 7-Chloroquinoline-Sulfonamide Hybrids | 1.49–13.49 |

Antiviral Activity Research (e.g., Anti-HIV-1, Anti-RSV)

The versatility of the quinoline scaffold extends to antiviral research, with derivatives of 7-chloro-5-methoxyquinoline being investigated for their potential to inhibit various viruses, including Human Immunodeficiency Virus type 1 (HIV-1) and Respiratory Syncytial Virus (RSV). nih.govpreprints.orgnih.gov

Interaction with HIV-1 Active Sites

Quinoline derivatives have been explored as inhibitors of key HIV-1 enzymes, such as reverse transcriptase (RT) and integrase (IN). nih.govresearchgate.netmdpi.com Some quinolonyl diketo acid derivatives have shown inhibitory activity against both HIV-1 integrase and the RNase H function of reverse transcriptase. nih.gov The mechanism often involves the chelation of essential metal ions in the enzyme's active site, a characteristic feature of many integrase inhibitors. nih.gov

Structure-activity relationship (SAR) studies of quinoline-based HIV-1 inhibitors have provided insights into the structural requirements for potent activity. For instance, the presence of specific substituents on the quinoline ring can significantly impact the inhibitory efficacy. researchgate.netnih.gov Molecular modeling studies suggest that these compounds can bind to the active sites of HIV-1 enzymes, providing a basis for the rational design of more potent dual inhibitors. nih.gov Certain quinoline-1,2,3-triazole-aniline hybrids have demonstrated promising in vitro activity against wild-type HIV-1, with some compounds being more active than the reference drug AZT. mdpi.com

Table 3: Anti-HIV-1 Activity of a Quinoline-1,2,3-triazole-aniline Hybrid

| Compound | IC₅₀ (µM) |

| 11h | 0.01032 |

| AZT (Reference) | 0.0909 |

Positional Chloro-Substitution Effects on RSV Inhibition

Research into the anti-RSV activity of quinoline derivatives has revealed the importance of the substitution pattern on the quinoline ring. Studies have shown that the position of the chloro substituent can influence the inhibitory potency. nih.gov Specifically, for RSV inhibition, the order of activity for chloro-substituted quinolines was found to be 6-Cl > 7-Cl > 5-Cl. nih.gov This indicates that while 7-chloro-substituted quinolines possess anti-RSV activity, a chloro group at the 6-position may confer greater potency. This highlights the sensitivity of the antiviral activity to the specific placement of substituents on the quinoline scaffold.

Summary and Conclusion

7-Chloro-5-methoxyquinoline is a substituted quinoline (B57606) of significant interest in chemical and medicinal research. Its importance stems from the well-established role of the quinoline scaffold as a privileged structure in drug discovery. The specific substitution pattern of a chloro group at the 7-position and a methoxy (B1213986) group at the 5-position provides a unique electronic and steric profile that can be exploited in the design of new biologically active molecules. While direct biological data on 7-Chloro-5-methoxyquinoline is limited in publicly available literature, its primary value lies in its utility as a chemical intermediate for the synthesis of more complex derivatives. The presence of its structural features in various bioactive compounds underscores its potential as a starting point for the development of novel therapeutic agents. Further exploration of the chemical reactivity and derivatization of 7-Chloro-5-methoxyquinoline could lead to the discovery of new molecules with significant pharmacological value.

Applications in Chemical Biology and Advanced Materials Research

Development of Chemical Probes for Biological Systems